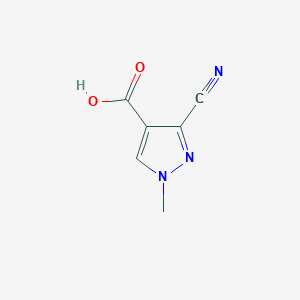
3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and three carbon atoms, including a cyano group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride and cyclization in a mixed solvent of methanol and water . The reaction conditions include temperatures around 40-45°C for the condensation step and the use of triethylamine as an acid scavenger during acylation .
Industrial Production Methods
For industrial production, the process is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and moderate reaction conditions makes the process suitable for large-scale production. The industrial method involves similar steps as the laboratory synthesis but with adjustments in solvent volumes and reaction times to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary based on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
Aplicaciones Científicas De Investigación
3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides
Mecanismo De Acción
The mechanism of action of 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it can act as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby affecting cellular respiration .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
4-Cyanopyrazole: Utilized in various organic synthesis reactions.
Uniqueness
3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and make it a valuable intermediate in the synthesis of bioactive compounds. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C6H5N3O2 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
3-cyano-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5N3O2/c1-9-3-4(6(10)11)5(2-7)8-9/h3H,1H3,(H,10,11) |
Clave InChI |
HFYDTSLHFPSOJS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


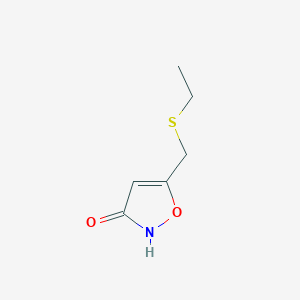
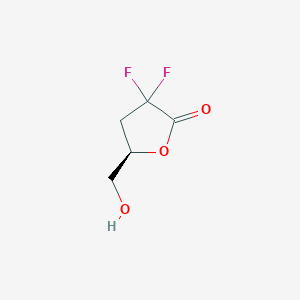
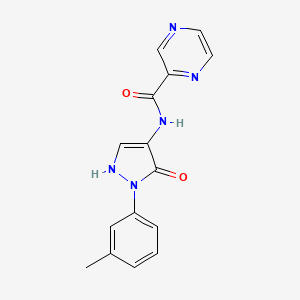
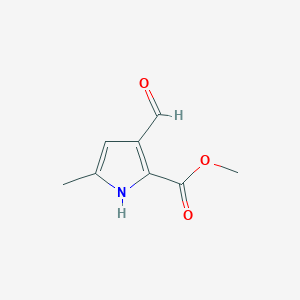
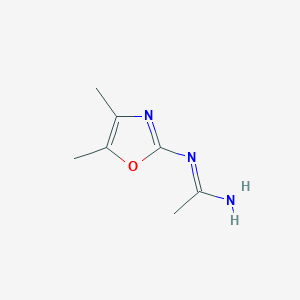
![2,6-Diethylbenzo[d]oxazole](/img/structure/B12867372.png)
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
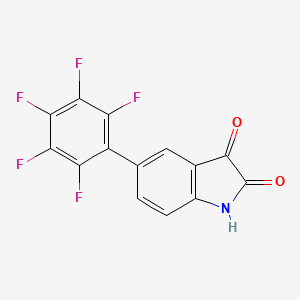
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)
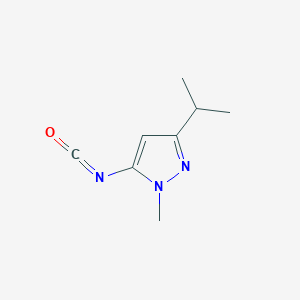
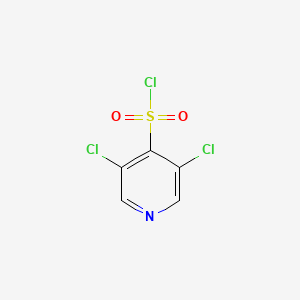
![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
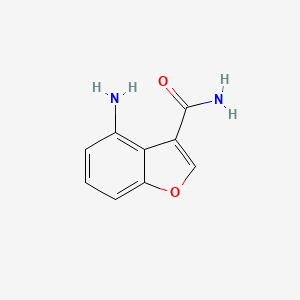
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
